2-Chloro-2-(3-chloro-phenyl)-ethanol
Description
Contextualizing 2-Chloro-2-(3-chloro-phenyl)-ethanol within Halogenated Organic Chemistry
Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are fundamental to synthetic chemistry. soka.ac.jp These compounds are broadly classified based on the nature of the carbon atom to which the halogen is attached. sydney.edu.au In the case of this compound, the structure features two distinct types of carbon-chlorine bonds: one to an sp³-hybridized carbon in the ethanol (B145695) backbone and another to an sp²-hybridized carbon of the phenyl ring. This dual halogenation pattern places it within the categories of both alkyl halides and aryl halides. ksu.edu.sa
The chlorine atom on the ethanol chain (an α-chloro alcohol) and the chlorine on the aromatic ring significantly influence the molecule's electronic properties and reactivity. The electronegativity of the chlorine atoms creates polar carbon-chlorine bonds, making the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack. sydney.edu.au Specifically, the chlorine on the phenyl ring modifies the aromatic system's electron density, affecting its substitution patterns in further reactions, while the chlorine on the ethanolic chain acts as a leaving group in nucleophilic substitution reactions. ncerthelp.comlibretexts.org The presence of halogens in organic molecules is a key strategy in the synthesis of many pharmaceuticals and industrial chemicals. nih.govpressbooks.pub
Table 1: Computed Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈Cl₂O |
| Molecular Weight | 191.05 g/mol |
| Monoisotopic Mass | 189.9952203 Da |
| XLogP3-AA | 2.3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 20.2 Ų |
| Heavy Atom Count | 11 |
| Complexity | 119 |
This data is computationally derived. guidechem.com
Academic Significance of Functionalized Ethanols in Complex Molecule Synthesis
Functionalized ethanols, particularly those bearing halogen atoms, are highly valued in organic synthesis due to their bifunctional nature. wikipedia.orgpressbooks.pub The hydroxyl (-OH) group can be readily converted into other functional groups or can direct reactions, while the chloro (-Cl) group serves as a good leaving group in nucleophilic substitution reactions. ksu.edu.sa This dual reactivity allows for sequential, site-specific modifications, making them powerful building blocks for more elaborate molecules. rsc.org
The general class of 2-chloroethanols is utilized in the production of pharmaceuticals, biocides, and plasticizers. wikipedia.org For instance, chiral chloro-phenyl ethanols are crucial intermediates in the synthesis of pharmaceutically active compounds. The asymmetric reduction of a precursor ketone, 2-chloro-1-(3-chlorophenyl)ethanone, yields (R)-2-chloro-1-(3-chlorophenyl)ethanol, which is a key intermediate for manufacturing β3-adrenoceptor receptor (β3-AR) agonists. chlorohydrin.comresearchgate.net This highlights the importance of the specific arrangement of the chloro, hydroxyl, and aryl groups for biological activity and as a synthetic handle. The versatility of the alcohol functional group allows it to be used as a sustainable reagent in a wide array of organic transformations, including alkylations and coupling reactions. rsc.orgvedantu.com
Current Research Frontiers in Substituted Chloro-Phenyl Ethanols
Current research involving substituted chloro-phenyl ethanols is focused on developing efficient and stereoselective synthetic methods and expanding their applications. A major area of investigation is the enzymatic and catalytic asymmetric synthesis of chiral alcohols. researchgate.netgoogle.com Biocatalysis, using enzymes like ketoreductases or whole-cell systems, offers an environmentally friendly and highly selective route to produce enantiomerically pure chloro-phenyl ethanols, which are valuable for drug synthesis. researchgate.netgoogle.com
Another frontier is the use of these compounds in novel synthetic methodologies. Their unique structure allows them to be used in cascade reactions, where multiple bonds are formed in a single operation. researchgate.net The development of new catalytic systems that can selectively activate either the C-Cl bond or the C-OH group is also an active area of research, as it would allow for greater control over the synthetic outcome. acs.org Furthermore, the functionalization of the aryl ring through methods like cross-coupling reactions opens up pathways to a diverse range of complex substituted ethanol derivatives, further broadening their utility in medicinal chemistry and materials science. mdpi.commdpi.com
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUAUXUHMNXWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630205 | |
| Record name | 2-Chloro-2-(3-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-85-1 | |
| Record name | β,3-Dichlorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-2-(3-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloro 2 3 Chloro Phenyl Ethanol
Chemoenzymatic and Biocatalytic Approaches
Chemoenzymatic and biocatalytic methods are increasingly favored for the synthesis of chiral compounds due to their high specificity, mild reaction conditions, and environmentally friendly nature. These approaches utilize enzymes or whole microbial cells to catalyze stereoselective transformations that are often challenging to achieve through traditional chemical methods.
Asymmetric Reduction of 2-Chloro-1-(3-chlorophenyl)ethanone
The primary biocatalytic route to (R)-2-chloro-1-(3-chlorophenyl)ethanol involves the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone. cjcatal.comchlorohydrin.com This transformation is a key step in the synthesis of β3-adrenoceptor receptor (β3-AR) agonists. cjcatal.comchlorohydrin.com
Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols. The use of microbial KREDs has been successfully applied to the synthesis of various chiral alcohols. google.comacs.org Specifically, in the synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol, resting cells of Candida ontarioensis have demonstrated high catalytic activity. cjcatal.comresearchgate.net This biocatalytic system provides the desired (R)-enantiomer with excellent enantiomeric excess (ee) and yield. cjcatal.comresearchgate.net The process relies on the inherent stereoselectivity of the ketoreductases within the microbial cells to produce the optically pure alcohol. nih.govnih.gov
To achieve a practical and efficient synthesis, the optimization of biotransformation parameters is crucial. For the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone by Candida ontarioensis, several factors have been investigated to maximize both enantiomeric excess and product yield. cjcatal.comresearchgate.net
Key parameters that have been optimized include substrate concentration, reaction time, and cell permeabilization. At a substrate concentration of 10 g/L, the reaction proceeds to a 99.0% yield with a 99.9% ee over 72 hours under optimal conditions. researchgate.net A significant improvement in reaction efficiency was achieved through the pretreatment of the Candida ontarioensis cells with cetyltrimethylammonium bromide. This permeabilization step increased the enzyme activity more than twofold, allowing for a higher substrate concentration of 30 g/L and reducing the reaction time to 24 hours, while still achieving a 97.5% yield and 99.9% ee. cjcatal.comresearchgate.net
Table 1: Effect of Cell Permeabilization on the Synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol
| Condition | Substrate Concentration (g/L) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Untreated Cells | 10 | 72 | 99.0 | 99.9 |
The specificity of ketoreductases is a key factor in their application for the synthesis of chiral alcohols. While the focus here is on 2-Chloro-2-(3-chloro-phenyl)-ethanol, the broader applicability of these biocatalysts is determined by their substrate range. Studies on various ketoreductases have shown that they can accept a wide array of substrates, including other halo-substituted acetophenones. nih.gov The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-enantiomer is produced) is dependent on the specific enzyme and the structure of the substrate. nih.govnih.gov This highlights the importance of screening different microbial sources or engineered enzymes to find a suitable biocatalyst for a desired chiral alcohol. researchgate.netresearchgate.net
Whole-Cell Biocatalysis Applications
The use of whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the obviation of enzyme purification and the in-situ regeneration of necessary cofactors like NAD(P)H. nih.govmdpi.com The synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol using resting cells of Candida ontarioensis is a prime example of a successful whole-cell biocatalysis application. cjcatal.comresearchgate.net This approach has been shown to be a practical and efficient method for the preparation of this important chiral intermediate. cjcatal.comresearchgate.net The robustness of whole-cell systems makes them attractive for industrial-scale production of fine chemicals and pharmaceuticals. nih.govmdpi.com
Chemical Synthesis Routes and Reaction Engineering
While biocatalytic methods offer significant advantages, traditional chemical synthesis routes for related α-haloketones, the precursors to the target compound, are also established. For instance, 2-chloro-1-(3-hydroxyphenyl)ethanone can be synthesized by the reaction of 3-hydroxyacetophenone with sulfuryl chloride in a mixed solvent system of methanol (B129727) and ethyl acetate (B1210297)/dichloromethane, resulting in a high yield of the desired product. nih.gov
Reaction engineering principles are essential for optimizing both chemical and biocatalytic processes. In the context of biocatalysis, this includes reactor design, control of pH and temperature, and strategies for substrate feeding and product removal to overcome issues like substrate toxicity or product inhibition. The development of a robust and scalable process is a key objective of reaction engineering in the synthesis of this compound and other pharmaceutical intermediates.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Chloro-1-(3-chlorophenyl)ethanone |
| (R)-2-chloro-1-(3-chlorophenyl)ethanol |
| 2-chloro-1-(3-hydroxyphenyl)ethanone |
| 3-hydroxyacetophenone |
| sulfuryl chloride |
Multi-step Reaction Pathways for Aryl Chloroethanol Construction
The synthesis of aryl chloroethanols like this compound is not a single-step process but rather a carefully designed sequence of reactions. A general and logical pathway involves the initial synthesis of a substituted acetophenone (B1666503), which then undergoes α-halogenation to form an α-halo ketone. This intermediate is the immediate precursor to the target alcohol. The final step is the reduction of the carbonyl group to a hydroxyl group. libretexts.org
A generalized synthetic pathway can be summarized as follows:
Aromatic Ring Functionalization: Starting with a simple aromatic compound like benzene (B151609) or a monosubstituted benzene, the desired substitution pattern is established. For the target molecule, this involves creating a meta-substituted chlorophenyl group.
Side-Chain Installation: An acetyl group (-COCH₃) is introduced onto the functionalized aromatic ring to form a ketone (an acetophenone derivative).
Alpha-Halogenation: A chlorine atom is selectively introduced at the carbon atom adjacent to the carbonyl group (the α-carbon).
Carbonyl Reduction: The ketone functional group is reduced to a secondary alcohol, yielding the final aryl chloroethanol product.
Directed Halogenation and Functional Group Interconversion Strategies
Directed Halogenation: Directed halogenation is a critical strategy for controlling the regioselectivity of substitution on the aromatic ring. numberanalytics.comrsc.org During the synthesis of the precursor, the directing effects of the substituents already present on the benzene ring dictate the position of incoming electrophiles. numberanalytics.com The acetyl group (-COCH₃) is an electron-withdrawing group and a meta-director. Conversely, a chlorine atom is an ortho-, para-director, although it is deactivating. numberanalytics.com The order in which these groups are introduced is therefore crucial for achieving the desired 1,3-substitution pattern of the chlorines on the phenyl ring.
Functional Group Interconversion (FGI): FGI is a cornerstone of multi-step synthesis, involving the conversion of one functional group into another. slideshare.netsolubilityofthings.comslideshare.net In the synthesis of this compound, the most prominent FGI is the reduction of the ketone to an alcohol.
Ketone to Alcohol: The conversion of the precursor, 2-chloro-1-(3-chlorophenyl)ethanone, to the final alcohol product is a reduction reaction. This can be achieved using various reducing agents. fiveable.me Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). solubilityofthings.comfiveable.me These reagents act as a source of hydride ions (H⁻), which nucleophilically attack the electrophilic carbonyl carbon. A subsequent workup with a proton source yields the alcohol.
| Reducing Agent | Typical Solvent(s) | General Reactivity |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | A mild and selective reducing agent for aldehydes and ketones. fiveable.me |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | A very powerful and reactive reducing agent; reduces a wider range of functional groups. fiveable.me |
Precursor Chemistry: Formation of Aryl-Halogenated Ketones (e.g., 2-chloro-1-(3-chlorophenyl)ethanone)
The key precursor for the synthesis of this compound is the α-halo ketone, 2-chloro-1-(3-chlorophenyl)ethanone. chemspider.com The synthesis of this intermediate is typically achieved in two main stages: first, the formation of 3'-chloroacetophenone (B45991), and second, its subsequent α-chlorination.
A documented method for the α-chlorination of 3'-chloroacetophenone involves using N-chlorosuccinimide (NCS) as the chlorinating agent. In one synthetic procedure, 3'-chloroacetophenone is refluxed with NCS and a radical initiator like Lucidol (benzoyl peroxide) in acetic acid to yield the desired 2-chloro-1-(3-chlorophenyl)ethanone. google.com Another approach for similar α-haloketones involves using sulfuryl chloride (SO₂Cl₂) in a suitable solvent. nih.gov
Electrophilic Aromatic Substitution in Precursor Synthesis
Electrophilic Aromatic Substitution (EAS) is the fundamental mechanism for introducing substituents onto the aromatic ring. byjus.commasterorganicchemistry.comlibretexts.org The synthesis of the precursor 3'-chloroacetophenone relies on these reactions. There are two primary routes to achieve this specific substitution pattern:
Friedel-Crafts Acylation of Chlorobenzene (B131634): In this route, chlorobenzene is treated with acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Because the chlorine atom is an ortho-, para-director, this reaction will primarily yield a mixture of 2'-chloroacetophenone (B1665101) and 4'-chloroacetophenone. The desired 3'-chloroacetophenone (meta-isomer) would be a minor product, making this a less efficient pathway.
Chlorination of Acetophenone: A more effective strategy is to start with acetophenone and chlorinate it. The acetyl group (-COCH₃) is a deactivating group and a meta-director. numberanalytics.com Therefore, treating acetophenone with a chlorinating agent (e.g., Cl₂ and a Lewis acid like FeCl₃) will direct the incoming chlorine atom to the meta position, yielding the desired 3'-chloroacetophenone as the major product.
The mechanism for EAS reactions proceeds via a two-step process:
Generation of a potent electrophile (e.g., the acylium ion [CH₃CO]⁺ in Friedel-Crafts acylation, or a polarized Cl-Cl bond complexed to the Lewis acid in chlorination). byjus.com
Attack by the π-electron system of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com
Loss of a proton (H⁺) from the sigma complex to a base, which restores the aromaticity of the ring and yields the substituted product. byjus.com
Nucleophilic Substitution in Alcohol Derivatization
Once this compound is synthesized, it can undergo further reactions. The molecule possesses two primary sites for nucleophilic substitution: the carbon bearing the hydroxyl group and the carbon bearing the chlorine atom.
Reactions at the Hydroxyl Group: The hydroxyl group of an alcohol is a poor leaving group. For it to be substituted, it must first be converted into a better leaving group. sydney.edu.au This is typically done by protonating the alcohol in the presence of a strong acid, forming an oxonium ion (-OH₂⁺), which can then leave as a water molecule. learncbse.in Subsequent attack by a nucleophile can then occur. Secondary alcohols can undergo substitution via either Sₙ1 or Sₙ2 mechanisms, depending on the reaction conditions and the stability of the potential carbocation. sydney.edu.aulearncbse.in
Reactions at the Alkyl Chloride: The chlorine atom is a good leaving group. A nucleophile can directly attack the carbon atom to which the chlorine is attached, displacing the chloride ion in a classic nucleophilic substitution reaction. sydney.edu.au These reactions are fundamental for creating new bonds and further functionalizing the molecule. libretexts.org
The specific pathway (Sₙ1 vs. Sₙ2) and the potential for competing elimination reactions (E1 vs. E2) depend on factors such as the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. sydney.edu.au
Mechanistic Investigations of Chemical Transformations Involving 2 Chloro 2 3 Chloro Phenyl Ethanol and Analogues
Nucleophilic Substitution Mechanisms (SN1 and SN2) at the α-Carbon
Nucleophilic substitution reactions at the α-carbon of 2-Chloro-2-(3-chloro-phenyl)-ethanol and related benzylic halides can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism. The benzylic position is unique in its ability to stabilize both the carbocation intermediate of an SN1 pathway and the transition state of an SN2 pathway. chemistry.coachdalalinstitute.com The delocalization of charge into the aromatic ring plays a crucial role in this stabilization. quora.com
The competition between SN1 and SN2 mechanisms is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org For secondary benzylic halides like this compound, both pathways are plausible and often compete. youtube.com Strong nucleophiles tend to favor the SN2 mechanism, while weak nucleophiles and polar protic solvents favor the SN1 pathway by stabilizing the carbocation intermediate. libretexts.orgyoutube.com
Stereochemical Course of Substitution Reactions
The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.
SN1 reactions , which proceed through a planar carbocation intermediate, typically lead to a mixture of enantiomers (racemization) if the α-carbon is a stereocenter. The nucleophile can attack the carbocation from either face with roughly equal probability.
SN2 reactions , on the other hand, are characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. askthenerd.com This concerted mechanism results in an inversion of the stereochemical configuration at the α-carbon. askthenerd.comcureffi.org
For a chiral molecule like this compound, the stereochemical course of its substitution reactions would provide definitive evidence for the operative mechanism under specific reaction conditions.
Elimination Reactions and Competing Pathways
In addition to substitution, halogenated alcohols can also undergo elimination reactions, typically in the presence of a base. chemguide.co.uk For this compound, an elimination reaction would involve the removal of the chlorine atom from the α-carbon and a hydrogen atom from the β-carbon (the carbon bearing the hydroxyl group), leading to the formation of an alkene.
The competition between substitution and elimination is a common feature in the chemistry of alkyl halides. slideserve.com Several factors determine the predominant pathway:
Strength and Steric Hindrance of the Base/Nucleophile: Strong, sterically hindered bases favor elimination, as they can more easily abstract a proton than perform a backside attack on the α-carbon. libretexts.org
Reaction Temperature: Higher temperatures generally favor elimination over substitution. unacademy.com
Solvent: The choice of solvent can also influence the product distribution. For instance, ethanol (B145695) is known to encourage elimination reactions. chemguide.co.uk
Structure of the Substrate: Tertiary halides are more prone to elimination than primary or secondary halides. chemguide.co.uk
Rearrangement Reactions in Halogenated Alcohol Systems
Carbocation intermediates, such as those formed during SN1 reactions of this compound, are susceptible to rearrangement to form more stable carbocations. youtube.com A common type of rearrangement is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group. wikipedia.org
In the context of halogenated alcohol systems, rearrangement can be a significant side reaction, particularly under acidic conditions that promote carbocation formation. lookchem.com The driving force for these rearrangements is the formation of a more stable carbocationic intermediate. youtube.comyoutube.com For instance, a secondary carbocation might rearrange to a more stable tertiary carbocation if the substrate structure allows.
Role of Electron-Withdrawing Substituents on Reactivity
The presence of an electron-withdrawing substituent, such as the chlorine atom on the phenyl ring of this compound, has a profound effect on the reactivity of the molecule. Electron-withdrawing groups deactivate the benzene (B151609) ring towards electrophilic attack by reducing its electron density. studymind.co.uk
In the context of nucleophilic substitution at the benzylic position, an electron-withdrawing group on the phenyl ring will destabilize the benzylic carbocation intermediate. latech.edu This destabilization will slow down the rate of SN1 reactions. youtube.com Conversely, by destabilizing the carbocation, the electron-withdrawing group can make the SN2 pathway more competitive. youtube.com The inductive effect of the chlorine atom withdraws electron density from the ring, making it less able to stabilize the positive charge of the carbocation. libretexts.org
Mechanistic Comparisons with Structurally Related Compounds
To better understand the reactivity of this compound, it is useful to compare it with structurally related compounds.
2-Chloro-2-phenylethanol: This compound lacks the electron-withdrawing chloro substituent on the phenyl ring. As a result, its benzylic carbocation would be more stable, and it would likely undergo SN1 reactions more readily than its 3-chloro-phenyl analogue.
1-Chloro-1-(3-chloro-phenyl)ethane: This compound has a methyl group instead of a hydroxymethyl group at the α-carbon. The steric bulk of the methyl group might slightly hinder SN2 reactions compared to the hydroxymethyl group.
Benzylic halides with electron-donating groups: Substituents like methoxy (B1213986) or methyl groups on the phenyl ring would stabilize the benzylic carbocation through resonance and inductive effects, thereby significantly accelerating SN1 reactions. youtube.com
The following table provides a comparative overview of the expected reactivity of these compounds in nucleophilic substitution reactions.
| Compound | Key Structural Feature | Expected Effect on SN1 Reactivity | Expected Effect on SN2 Reactivity |
| This compound | Electron-withdrawing group (Cl) on the phenyl ring | Decreased rate due to carbocation destabilization. youtube.com | May become more competitive relative to SN1. |
| 2-Chloro-2-phenylethanol | Unsubstituted phenyl ring | "Baseline" reactivity for a secondary benzylic halide. | "Baseline" reactivity. |
| 2-Chloro-2-(4-methoxy-phenyl)-ethanol | Electron-donating group (OCH₃) on the phenyl ring | Increased rate due to carbocation stabilization. youtube.com | May be less competitive due to the highly favored SN1 pathway. |
Stereochemistry and Chirality Studies of 2 Chloro 2 3 Chloro Phenyl Ethanol
Control and Determination of Enantiomeric Purity
The control and subsequent determination of enantiomeric purity are paramount in the synthesis of single-enantiomer pharmaceuticals. For 2-chloro-1-(3-chlorophenyl)ethanol, achieving high enantiomeric excess (ee) is a primary goal of synthetic strategies, as the biological activity of its downstream products is stereospecific. Research has demonstrated that biocatalytic methods can produce this compound with exceptional purity, reaching enantiomeric excesses of up to 99.9%. cjcatal.com
The determination of enantiomeric purity for chiral alcohols like 2-chloro-1-(3-chlorophenyl)ethanol is typically accomplished using well-established analytical techniques. thieme-connect.de The most common and reliable methods include:
Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) employing a chiral stationary phase (CSP) is the industry standard. openochem.orguma.es The enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation and quantification. openochem.org
NMR Spectroscopy : While enantiomers have identical NMR spectra in achiral solvents, their signals can be differentiated in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent. libretexts.orglibretexts.org This technique allows for the direct observation of the ratio of enantiomers in a sample. libretexts.org
The precise measurement of enantiomeric purity is crucial not only to evaluate the effectiveness of a stereoselective synthesis but also to meet the stringent requirements of regulatory bodies for pharmaceutical production. thieme-connect.de
Chiral Resolution Techniques for Racemic Mixtures
When a synthesis results in a racemic mixture (a 1:1 ratio of both enantiomers), chiral resolution is employed to separate them. This is a common strategy for obtaining enantiomerically pure compounds. For 2-chloro-1-(3-chlorophenyl)ethanol and related halohydrins, enzymatic kinetic resolution is a highly effective method. researchgate.netwikipedia.org
Kinetic resolution involves the use of a chiral catalyst, typically an enzyme, that reacts at a different rate with each enantiomer of the racemic substrate. This allows for the separation of the faster-reacting enantiomer (often converted into a new product) from the less reactive, unreacted enantiomer. nih.govresearchgate.net
Key techniques include:
Lipase-Catalyzed Transesterification : Lipases are widely used for the resolution of racemic alcohols. In one study, the racemic precursor of (R)-2-chloro-1-(m-chlorophenyl)ethanol was resolved using Lipozyme TL IM, an immobilized lipase, in the presence of vinyl acetate (B1210297) as an acyl donor. researchgate.net This process yielded the desired (R)-enantiomer with 99% enantiomeric excess. researchgate.net
Haloalkane Dehalogenase Resolution : In a novel approach for similar compounds, haloalkane dehalogenases have been used for the kinetic resolution of racemic haloalkanes, demonstrating high enantioselectivity. nih.gov
These enzymatic methods are valued for their high selectivity and operation under mild conditions, offering a practical route to obtaining the desired single enantiomer from a racemic mixture.
Table 1: Examples of Chiral Resolution Techniques
| Technique | Enzyme/Catalyst | Substrate | Result |
|---|---|---|---|
| Enzymatic Second Resolution | Lipozyme TL IM | Racemic 2-chloro-1-(m-chlorophenyl)ethanol | (R)-enantiomer obtained with 99% ee and 40% yield. researchgate.net |
| Enzymatic Kinetic Resolution | Haloalkane Dehalogenase DbjA | Racemic 1-chloro-1-phenylethane | (S)-1-phenylethanol obtained with >99% ee. nih.gov |
Impact of Stereoisomerism on Subsequent Synthetic Transformations
The stereochemistry of 2-chloro-1-(3-chlorophenyl)ethanol has a profound impact on its utility in further chemical synthesis. Specifically, the (R)-enantiomer is a crucial precursor for the synthesis of a class of drugs known as β3-adrenoceptor agonists. cjcatal.comresearchgate.net These agonists are targeted for therapeutic applications such as managing overactive bladder and potentially metabolic conditions. nih.gov
The synthesis of these complex pharmaceutical molecules is a multi-step process where the chirality of each intermediate dictates the stereochemistry of the final product. The enzymatic and cellular receptors in the human body are themselves chiral, and they interact differently with different stereoisomers of a drug.
Therefore, starting with the enantiomerically pure (R)-2-chloro-1-(3-chlorophenyl)ethanol is essential. If the (S)-enantiomer were used, the subsequent synthetic transformations would result in a final compound that is the wrong stereoisomer. This could lead to a product that is either biologically inactive or, in some cases, has undesirable or harmful off-target effects. This strict stereochemical requirement underscores the importance of the stereoselective synthesis and resolution techniques discussed.
Stereoselective Conversion of Prochiral Precursors
To avoid the inherent 50% waste of chiral resolution, methods for the direct stereoselective conversion of prochiral precursors are highly sought after. In the case of 2-chloro-1-(3-chlorophenyl)ethanol, the corresponding prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone, can be asymmetrically reduced to form the desired chiral alcohol. cjcatal.comresearchgate.net Biocatalysis using whole-cell systems has proven to be a particularly effective strategy for this transformation.
Several microbial systems have been identified that can perform this reduction with high yield and exceptional enantioselectivity, producing the desired (R)-enantiomer.
Notable research findings include:
Candida ontarioensis : Resting cells of this yeast species have been used to catalyze the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone. Under optimized conditions with a substrate concentration of 10 g/L, this method produced (R)-2-chloro-1-(3-chlorophenyl)ethanol in 99.0% yield and with an enantiomeric excess of 99.9%. cjcatal.com Further treatment of the cells to increase their permeability enhanced the reaction rate, achieving a 97.5% yield and 99.9% ee in a shorter time frame and at a higher substrate concentration. cjcatal.com
Geotrichum candidum : An acetone (B3395972) powder of this microorganism has also been successfully used for the asymmetric reduction of the same ketone, achieving the (R)-alcohol with 98% ee and a 94% yield. researchgate.net
These methods highlight the power of biocatalysis to create specific stereoisomers from achiral starting materials, providing an efficient and "green" alternative to classical chemical methods.
Table 2: Stereoselective Biocatalytic Reduction of 2-Chloro-1-(3-chlorophenyl)ethanone
| Biocatalyst | Substrate Concentration | Product | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| Resting Cells of Candida ontarioensis | 10 g/L | (R)-2-chloro-1-(3-chlorophenyl)ethanol | 99.9% cjcatal.com | 99.0% cjcatal.com |
| Permeabilized Cells of Candida ontarioensis | 30 g/L | (R)-2-chloro-1-(3-chlorophenyl)ethanol | 99.9% cjcatal.com | 97.5% cjcatal.com |
| Acetone Powder of Geotrichum candidum | Not specified | (R)-2-chloro-1-(m-chlorophenyl)ethanol | 98% researchgate.net | 94% researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization Methods
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For 2-Chloro-2-(3-chloro-phenyl)-ethanol, both ¹H NMR and ¹³C NMR spectroscopy provide critical data regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH), the methylene (B1212753) protons (CH₂), and the hydroxyl proton (OH). The aromatic region would likely display a complex multiplet pattern due to the meta-substitution on the phenyl ring. The protons on the aromatic ring would have chemical shifts typically in the range of 7.2-7.5 ppm. The methine proton, adjacent to both a chlorine atom and the phenyl group, would be significantly deshielded and appear as a triplet. The methylene protons, adjacent to the hydroxyl group, would also form a triplet. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the sample's concentration and solvent. pearson.com
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. youtube.com The spectrum for this compound would show two signals for the aliphatic carbons and several signals for the aromatic carbons. The carbon bearing the chlorine and phenyl group (CH-Cl) would be downfield compared to the methylene carbon attached to the hydroxyl group (CH₂-OH). chemicalbook.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. pearson.com For this compound, a DEPT-135 spectrum would show the CH₂ carbon as a negative peak and the CH carbon as a positive peak. pearson.com
Interactive Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CHs | 7.2 - 7.5 (multiplet) | 125 - 140 |
| C-Cl (Aromatic) | - | 130 - 135 |
| CH-Cl (Aliphatic) | ~5.0 (triplet) | 65 - 75 |
| CH₂-OH | ~3.8 (triplet) | 60 - 70 |
| OH | Variable (broad singlet) | - |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of compounds. libretexts.org For this compound (C₈H₈Cl₂O), the nominal molecular weight is 190 g/mol .
Electron Ionization (EI-MS): Under electron ionization, the molecule is expected to produce a molecular ion peak (M⁺). A key feature in the mass spectrum of this compound would be the isotopic cluster pattern for the molecular ion, resulting from the two chlorine atoms. libretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org Consequently, the mass spectrum will show peaks at M, M+2, and M+4, with a characteristic intensity ratio of approximately 9:6:1. libretexts.org
Common fragmentation pathways for alcohols in EI-MS include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). youtube.comdocbrown.info For this compound, significant fragments could arise from the loss of a CH₂OH radical, loss of HCl, or cleavage resulting in the formation of a chlorotropylium ion.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. wikipedia.orgnih.govnih.gov This is particularly useful for confirming the molecular weight of the compound. nih.govnih.gov High-resolution mass spectrometry (HR-MS) coupled with ESI can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. rsc.org
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Ion Formula | Description |
| 190/192/194 | [C₈H₈Cl₂O]⁺• | Molecular ion (M⁺•) showing Cl₂ isotope pattern |
| 172/174/176 | [C₈H₆Cl₂]⁺• | Loss of H₂O (Dehydration) |
| 159/161 | [C₇H₅Cl₂]⁺ | Loss of CH₂OH radical |
| 125/127 | [C₇H₆Cl]⁺ | Loss of CH₂OH and Cl |
| 111/113 | [C₆H₄Cl]⁺ | Chlorotropylium ion |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. docbrown.info The C-O stretching vibration for a primary alcohol typically appears in the 1000-1085 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C-Cl stretching vibrations would produce strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. dtic.mil Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While O-H and C-O stretches are often weak in Raman spectra, the aromatic ring vibrations and C-Cl stretches are typically strong, providing a characteristic fingerprint for the molecule.
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-O | Stretching | 1000 - 1085 |
| C-Cl | Stretching | 600 - 800 |
Hyphenated Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity and Quantitative Analysis
Hyphenated chromatographic techniques are essential for separating the compound from impurities and for performing quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. epa.gov For this compound, a non-polar or medium-polarity capillary column, such as a DB-5 or DB-17, would likely be used for separation. tdi-bi.com The mass spectrometer serves as a sensitive and selective detector, providing mass spectra that can confirm the identity of the eluting peak. Quantitative analysis can be performed by creating a calibration curve using standards. helcom.fi
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally labile compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate for the separation. rsc.org Detection is commonly achieved using a UV-Vis detector, as the phenyl group in the molecule will absorb UV light. HPLC can be used for both purity assessment and quantitative analysis.
For GC analysis, the presence of the polar hydroxyl group in this compound can lead to peak tailing and potential degradation at high temperatures. libretexts.org Derivatization is a common strategy to overcome these issues by converting the polar -OH group into a less polar, more volatile, and more thermally stable group. jfda-online.com
Silylation: This is one of the most common derivatization methods for alcohols. libretexts.org A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com This derivative is more volatile and less prone to adsorption on the GC column, resulting in improved peak shape and resolution. sigmaaldrich.com
Acylation: In this method, the alcohol is converted into an ester using an acylating agent like an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl halide. libretexts.org Using fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), can significantly enhance the sensitivity of detection when using an electron capture detector (ECD), which is highly sensitive to halogenated compounds. jfda-online.com This strategy improves volatility and thermal stability while also improving detectability. libretexts.org
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in principle. It is a widely used method for calculating the electronic properties of molecules and materials.
Optimization of Molecular Geometry and Conformational Analysis
A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy arrangement, known as the ground state geometry. For 2-Chloro-2-(3-chloro-phenyl)-ethanol, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.
Conformational analysis would explore the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. Key rotations would be around the C-C bond of the ethanol (B145695) backbone and the C-C bond connecting the phenyl ring to the chiral carbon. The relative energies of these different conformers (e.g., gauche, anti) would be calculated to identify the most stable forms and the energy barriers between them.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C-C (ethanol backbone) Bond Length | ~1.54 Å |
| C-O Bond Length | ~1.43 Å |
| C-Cl (on ethanol) Bond Length | ~1.77 Å |
| C-Cl (on phenyl) Bond Length | ~1.74 Å |
| C-C-O Bond Angle | ~109.5° |
| Dihedral Angle (HO-C-C-Ph) | Conformer dependent |
Note: This table is illustrative and does not represent actual calculated data.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, which are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher kinetic stability and lower chemical reactivity. For this compound, this analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Table 2: Hypothetical Frontier Orbital Data for this compound (Illustrative)
| Parameter | Predicted Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
Note: This table is for illustrative purposes and awaits specific computational data.
Electrostatic Potential and Charge Distribution Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is useful for predicting how a molecule will interact with other charged species. The MEP map of this compound would show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). The electronegative chlorine and oxygen atoms would be expected to be regions of negative potential.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This allows for the assignment of specific vibrational modes (e.g., stretching, bending) to the experimentally observed spectral bands. For this compound, this would help in the structural characterization and identification of the compound.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation of this compound would involve solving Newton's equations of motion for the system, providing a trajectory that describes the positions and velocities of the atoms over time. This would allow for a more thorough exploration of the conformational landscape and the dynamics of intramolecular motions.
Exploration of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
Computational methods can also be used to investigate the non-covalent interactions that govern the molecule's behavior. For this compound, intramolecular hydrogen bonding between the hydroxyl group and the chlorine atom or the phenyl ring's pi-system could be explored.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. If a crystal structure of this compound were available or could be predicted, Hirshfeld analysis would map the close contacts between neighboring molecules, providing insights into the packing and the nature of the intermolecular forces, such as halogen bonding and hydrogen bonding.
Applications As a Synthetic Intermediate and Derivatization Studies
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of the chloro and hydroxyl groups on the ethyl chain, attached to a substituted phenyl ring, makes this class of compounds a valuable building block for elaborate molecular architectures.
Chlorinated phenyl ethanol (B145695) derivatives are key intermediates in the synthesis of various pharmaceutically active compounds. The chirality of the alcohol group is often crucial for the biological activity of the final product, necessitating stereospecific synthesis methods.
For instance, (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a key pharmaceutical intermediate for producing β3-adrenoceptor receptor (β3-AR) agonists. chlorohydrin.com The synthesis of this chiral alcohol can be achieved through the asymmetric reduction of its corresponding ketone, 2-chloro-1-(3-chlorophenyl)ethanone. Studies have demonstrated that this reduction can be catalyzed by resting cells of Candida ontarioensis, achieving a high yield (99.0%) and excellent enantiomeric excess (99.9% ee) at a substrate concentration of 10 g/L. chlorohydrin.com
Similarly, the (S)-enantiomer, (S)-2-Chloro-1-(3-chlorophenyl)ethanol, is a required intermediate for the synthesis of inhibitors for the insulin-like growth factor 1 receptor (IGF-1R), which are investigated as potential anticancer drugs. mdpi.com The biocatalytic preparation of this compound from 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone has been accomplished using recombinant E. coli cells, resulting in an 89% yield and 100% enantiomeric excess. mdpi.com
Table 1: Pharmaceutical Applications of 2-Chloro-1-(3-chlorophenyl)-ethanol Isomers
| Enantiomer | Target Class | Therapeutic Area | Synthesis Method | Reference |
|---|---|---|---|---|
| (R)-isomer | β3-Adrenoceptor Agonists | Metabolic Disorders | Asymmetric reduction using Candida ontarioensis | chlorohydrin.com |
| (S)-isomer | IGF-1 Receptor Inhibitors | Oncology | Biocatalytic reduction using recombinant E. coli | mdpi.com |
While 2-Chloro-2-(3-chloro-phenyl)-ethanol is a synthetic intermediate, it is itself typically synthesized from a related functionalized acetophenone (B1666503). The precursor, an α-chloro aryl ketone, is prepared by the chlorination of the corresponding substituted acetophenone. googleapis.com For example, 2-chloro-1-(3-hydroxyphenyl)ethanone can be synthesized with a 95% yield by reacting 3-hydroxyacetophenone with sulfuryl chloride in a solvent mixture. nih.gov This α-haloketone is a widely used intermediate for manufacturing active pharmaceutical ingredients. googleapis.comnih.gov
The chlorination of substituted acetophenones, such as 3-hydroxyacetophenone, has been studied extensively to optimize reaction conditions and minimize impurities. googleapis.comgoogle.com The use of toluene as a solvent has been found to be a good alternative to chlorinated solvents like dichloromethane, offering an improved impurity profile. googleapis.com The resulting α-chloro acetophenones are then stereoselectively reduced to form the desired chiral chloro-alcohols, as described in the previous section. chlorohydrin.commdpi.com
The 2-chloroethanol (B45725) moiety is a classic precursor for the formation of epoxide rings. wikipedia.org This transformation is typically achieved by treating the halohydrin with a base. The base deprotonates the hydroxyl group to form an alkoxide, which then undergoes a rapid intramolecular S_N2 reaction. The alkoxide acts as a nucleophile, attacking the adjacent carbon that bears the chlorine atom and displacing the chloride ion to form the three-membered oxirane ring. lumenlearning.com
This intramolecular cyclization is energetically favorable because the relief of steric strain is compensated by the formation of a stable C-O bond. wikipedia.org The resulting epoxides are highly reactive electrophiles due to significant ring strain, making them valuable intermediates for further reactions where the ring can be opened by various nucleophiles to introduce new functional groups. lumenlearning.comchemistrysteps.com
The reactivity of the chloroethyl group makes this compound a suitable agent for introducing the 2-(3-chlorophenyl)ethanol (B1583360) scaffold into nitrogen-containing molecules. The chlorine atom can be displaced by nitrogen nucleophiles, such as amines or amides, in an alkylation reaction.
This reactivity is foundational in the synthesis of nitrogen-containing heterocyles. For example, chloroethanol can be used as a building block in the vapor phase synthesis of 2-methyl-8-ethylquinoline from 2-ethylaniline. researchgate.net In a similar fashion, the chloro group in this compound can serve as a leaving group in reactions with various nitrogen-based nucleophiles to form C-N bonds, paving the way for the synthesis of complex heterocyclic systems. For instance, related chloroacetyl compounds are used to synthesize 2-azetidinones and other heterocyclic structures by reacting with amines and hydrazines. mdpi.com This approach is utilized in creating pyridazinone derivatives, which are important scaffolds in medicinal chemistry. researchgate.net
Chemical Modifications for Structure-Reactivity Relationship Studies
To explore structure-reactivity relationships, this compound and its analogues can be subjected to various chemical modifications. These studies are crucial for optimizing the properties of a lead compound in drug discovery.
Key modifications include:
Oxidation of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 2-chloro-1-(3-chlorophenyl)ethanone. This transformation allows for the study of the carbonyl group's influence on biological activity.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters, which can alter the compound's polarity, solubility, and metabolic stability.
Nucleophilic Substitution of Chlorine: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions, allowing for the introduction of different moieties to probe interactions with biological targets.
Aromatic Ring Substitution: Modifications to the 3-chlorophenyl ring, such as the addition or alteration of substituents, can be performed on precursor molecules (e.g., substituted acetophenones) before the synthesis of the final ethanol derivative. googleapis.com
Synthesis of Radiolabeled Analogues for Tracer Studies
Radiolabeled analogues of biologically active molecules are essential tools for in-vivo imaging techniques like Positron Emission Tomography (PET). These tracers allow for the non-invasive study of drug distribution, target engagement, and pharmacokinetics. The synthesis of such analogues often involves introducing a positron-emitting isotope, such as ¹⁸F, into the molecule.
A common strategy for synthesizing ¹⁸F-labeled PET tracers is the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. The chloroethyl group in this compound or its derivatives can serve as a precursor for radiofluorination. In a manner analogous to the synthesis of other PET tracers, the chlorine atom could be replaced by ¹⁸F. For example, fluoroethyl analogues of kinase inhibitors have been successfully prepared by reacting a chloroethyl precursor with a fluoride source. nih.gov This method could be adapted to produce [¹⁸F]fluoroethyl-2-(3-chloro-phenyl)-ethanol for use in tracer studies.
Environmental Chemical Transformation and Degradation Pathways
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves the transformation of a chemical substance through non-biological pathways. For "2-Chloro-2-(3-chloro-phenyl)-ethanol," the primary abiotic degradation mechanisms in the environment are expected to be phototransformation and hydrolysis.
Phototransformation, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like "this compound," phototransformation can be a significant degradation pathway, especially in the atmosphere and surface waters. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers) that transfer energy to the target molecule.
Halogenated aromatic hydrocarbons are known to undergo phototransformation. proquest.comproquest.comcopernicus.org The kinetics of these reactions are influenced by factors such as the intensity of solar radiation, the presence of photosensitizing agents (e.g., dissolved organic matter), and the environmental matrix (e.g., water, soil, air). The primary photochemical reaction for chlorinated aromatic compounds often involves the cleavage of the carbon-chlorine (C-Cl) bond. researchgate.net This can lead to the formation of reactive intermediates, such as aryl radicals, which can then participate in a variety of secondary reactions, including reaction with oxygen to form phenols or other oxidation products. proquest.com
While specific kinetic data for "this compound" is not available, the general principles of phototransformation of chlorinated aromatic compounds suggest that it would be susceptible to degradation under sunlight. The rate of degradation would likely depend on the quantum yield of the molecule (a measure of the efficiency of the photochemical process) and the environmental conditions.
Table 1: Potential Phototransformation Reactions of this compound
| Reaction Type | Description | Potential Products |
| Direct Photolysis | Absorption of a photon by the molecule leads to the cleavage of a C-Cl bond. | 2-(3-chloro-phenyl)-2-hydroxyethyl radical, Chlorine radical |
| Indirect Photolysis | Energy transfer from an excited photosensitizer to the molecule, leading to its degradation. | Oxidized derivatives, hydroxylated compounds |
| Photooxidation | Reaction with photochemically generated reactive oxygen species (e.g., hydroxyl radicals). | Ring-cleavage products, further oxidized compounds |
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a chemical to hydrolysis is a critical factor in its environmental persistence, particularly in aquatic systems and moist soils. For "this compound," the benzylic chloride group is the most likely site for hydrolysis.
Benzylic halides, where a halogen is attached to a carbon atom adjacent to an aromatic ring, are generally more susceptible to hydrolysis than their non-benzylic alkyl halide counterparts due to the stabilization of the resulting carbocation intermediate by the phenyl ring. The hydrolysis of "this compound" would likely proceed via a nucleophilic substitution reaction, where a water molecule or a hydroxide (B78521) ion attacks the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a diol.
The rate of hydrolysis is highly dependent on pH and temperature. Generally, hydrolysis rates increase at higher temperatures and under either acidic or basic conditions, depending on the specific mechanism (SN1 or SN2). Given the structure of "this compound," an SN1-type mechanism involving the formation of a stabilized benzylic carbocation is a plausible pathway, particularly in neutral or acidic conditions. Under basic conditions, a direct SN2 attack by a hydroxide ion may also occur.
Table 2: Potential Hydrolytic Degradation of this compound
| Condition | Proposed Pathway | Primary Product |
| Neutral/Acidic | SN1 mechanism involving carbocation formation. | 1-(3-chlorophenyl)-ethane-1,2-diol |
| Basic | SN2 mechanism with hydroxide ion as the nucleophile. | 1-(3-chlorophenyl)-ethane-1,2-diol |
Biotic Transformation and Biodegradation Processes
Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a major pathway for the environmental degradation of many organic pollutants.
Microorganisms have evolved a variety of enzymatic pathways to degrade halogenated organic compounds. researchgate.net For halogenated alcohols, the initial steps of degradation often involve either oxidation of the alcohol group or dehalogenation. nih.govrug.nlnih.gov
In the case of "this compound," aerobic bacteria might initiate degradation by oxidizing the primary alcohol group to an aldehyde and then to a carboxylic acid. This would result in the formation of 2-chloro-2-(3-chlorophenyl)acetic acid. Subsequent enzymatic reactions could then target the carbon-chlorine bonds.
Anaerobic degradation pathways are also possible. Under anaerobic conditions, reductive dechlorination is a common mechanism for the breakdown of chlorinated compounds. mdpi.comnih.gov In this process, the chlorinated compound serves as an electron acceptor, and the chlorine atom is replaced by a hydrogen atom. For "this compound," this could lead to the formation of 2-(3-chlorophenyl)ethanol (B1583360) or 2-phenylethanol (B73330) through sequential dechlorination.
A variety of enzymes are involved in the biodegradation of halogenated compounds. Dehalogenases are a key class of enzymes that catalyze the cleavage of carbon-halogen bonds. researchgate.net These can be hydrolytic dehalogenases, which use water to replace the halogen with a hydroxyl group, or reductive dehalogenases, which replace the halogen with hydrogen.
Oxygenases are another important group of enzymes, particularly in aerobic degradation. Monooxygenases and dioxygenases can incorporate one or two atoms of oxygen into the aromatic ring of "this compound," leading to the formation of catechols. These catechols can then undergo ring cleavage, breaking down the aromatic structure and leading to complete mineralization to carbon dioxide and water.
The specific enzymatic pathways and the rate of biodegradation will depend on the microbial communities present in the environment and the prevailing environmental conditions (e.g., presence of oxygen, temperature, pH, and availability of other nutrients).
Identification and Characterization of Environmental Transformation Products
The transformation of "this compound" in the environment will lead to the formation of various intermediate products. The identification and characterization of these transformation products are crucial for a complete understanding of the environmental fate and potential risks associated with the parent compound.
Based on the abiotic and biotic degradation pathways discussed, a number of potential transformation products can be predicted.
Table 3: Potential Environmental Transformation Products of this compound
| Degradation Pathway | Potential Transformation Products |
| Phototransformation | 3-chlorophenol, 2-(3-chlorophenyl)acetaldehyde, 3-chlorobenzoic acid |
| Hydrolysis | 1-(3-chlorophenyl)-ethane-1,2-diol |
| Aerobic Biodegradation | 2-chloro-2-(3-chlorophenyl)acetic acid, 3-chlorocatechol, ring-cleavage products |
| Anaerobic Biodegradation | 2-(3-chlorophenyl)ethanol, 2-phenylethanol |
The characterization of these products in environmental samples would typically involve advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the compounds.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-2-(3-chloro-phenyl)-ethanol, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of this compound (CAS 106262-93-5) typically involves chloro-substitution or reduction of a ketone intermediate. A validated approach includes:
- Step 1: Reacting 3-chlorophenylacetyl chloride with a Grignard reagent (e.g., methylmagnesium bromide) to form a tertiary alcohol intermediate.
- Step 2: Purification via silica gel column chromatography (ethyl acetate/petroleum ether, 1:20 ratio) to isolate the product .
- Optimization: Adjusting reaction temperature (reflux at ~78°C in ethanol) and catalyst loading (e.g., HCl as a proton source) enhances yield. Monitor reaction progress using thin-layer chromatography (TLC) to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
Q. What are the critical storage conditions to ensure the stability of this compound, and how should decomposition be monitored?
Methodological Answer:
- Storage: Keep in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent oxidation and hydrolysis. Avoid exposure to moisture or light, which can degrade the chlorinated ethanol moiety .
- Decomposition Monitoring:
- Use GC-MS or HPLC to detect degradation products (e.g., 3-chlorobenzaldehyde or chloroacetic acid derivatives).
- Regular TLC checks (Rf ~0.4 in ethyl acetate/hexane) ensure compound integrity during long-term storage .
Advanced Research Questions
Q. How can computational modeling be applied to predict the reactivity and interaction mechanisms of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate activation energies for SN2 reactions at the chlorinated carbon. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to model transition states .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol/water mixtures) on reaction pathways. Tools like GROMACS can predict solvation shells and steric hindrance from the 3-chlorophenyl group .
- Validation: Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) to refine models .
Q. What strategies are effective in resolving contradictions in reported physicochemical data (e.g., melting points, spectral peaks) for this compound?
Methodological Answer:
- Data Triangulation: Cross-reference NMR and X-ray crystallography data (if available) to confirm molecular conformation. For example, crystal structure analysis (e.g., Acta Crystallographica Section E) resolves ambiguities in stereochemistry .
- Reproducibility Protocols: Standardize experimental conditions (e.g., solvent purity, heating rates for melting point determination). Discrepancies in melting points (~80–85°C) may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify phase transitions .
- Peer Collaboration: Share raw spectral data (e.g., JCAMP-DX files) via platforms like PubChem to validate peak assignments .
Q. What methodologies are recommended for analyzing the environmental degradation pathways of this compound, and how can its persistence in aquatic systems be assessed?
Methodological Answer:
- Biodegradation Studies:
- Use OECD 301F (manometric respirometry) to measure microbial degradation rates in water/sediment systems. Monitor chloride ion release via ion chromatography as a degradation marker .
- Photolysis: Expose the compound to UV light (λ = 254 nm) in simulated sunlight reactors. Analyze degradation products (e.g., chlorophenols) using GC-MS with electron capture detection (ECD) .
- Ecotoxicology: Assess acute toxicity using Daphnia magna bioassays (OECD 202). LC₅₀ values correlate with logP (estimated ~2.5 for this compound), indicating moderate bioaccumulation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
